(E/Z)-Ozagrel sodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

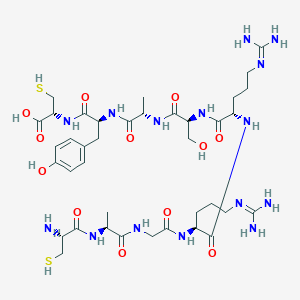

C38H63N15O12S2 |

|---|---|

Poids moléculaire |

986.1 g/mol |

Nom IUPAC |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1 |

Clé InChI |

MFOQZVBTICLRRI-KWOAWZLCSA-N |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N |

SMILES canonique |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N |

Origine du produit |

United States |

Foundational & Exploratory

(E/Z)-Ozagrel Sodium: A Technical Guide to its Mechanism of Action in Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal to platelet aggregation and vasoconstriction. This technical guide provides an in-depth exploration of the molecular mechanisms by which Ozagrel sodium exerts its antiplatelet effects. We will dissect the arachidonic acid cascade, detail the downstream signaling pathways of the thromboxane A2 receptor, and present quantitative data on its inhibitory efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays used to evaluate the pharmacological activity of Ozagrel sodium, intended to serve as a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying acute ischemic events such as myocardial infarction and stroke.[1][2] A key mediator in platelet aggregation is Thromboxane A2 (TXA2), a potent prothrombotic and vasoconstrictive eicosanoid.[2][3] Ozagrel sodium, a selective inhibitor of TXA2 synthase, represents a targeted therapeutic approach to mitigating excessive platelet aggregation.[1][4] By specifically blocking the synthesis of TXA2, Ozagrel sodium modulates the delicate balance of vasoactive and platelet-activating mediators, thereby exerting its anti-thrombotic effects.[2][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Ozagrel sodium's primary mechanism of action is the selective and competitive inhibition of thromboxane A2 (TXA2) synthase.[5] This enzyme is the terminal synthase in the arachidonic acid cascade responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2.[4]

The Arachidonic Acid Cascade and Thromboxane A2 Synthesis

Upon platelet activation by agonists such as collagen or thrombin, phospholipase A2 enzymes release arachidonic acid (AA) from the platelet membrane phospholipids. The cyclooxygenase-1 (COX-1) enzyme then metabolizes AA into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[4] In platelets, PGH2 is predominantly converted by TXA2 synthase into TXA2, a potent inducer of platelet aggregation and vasoconstriction.[3][4] Ozagrel sodium directly inhibits TXA2 synthase, leading to a significant reduction in TXA2 production.[2][4]

An important consequence of blocking TXA2 synthase is the redirection of the PGH2 substrate towards other metabolic pathways.[3][5] In endothelial cells, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6] Therefore, Ozagrel sodium's mechanism may also involve a favorable shift in the balance between pro-aggregatory TXA2 and anti-aggregatory PGI2.[3][6]

References

- 1. Two waves of platelet secretion induced by thromboxane A2 receptor and a critical role for phosphoinositide 3-kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 4. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ahajournals.org [ahajournals.org]

(E/Z)-Ozagrel Sodium: A Comprehensive Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, Ozagrel sodium exerts significant antithrombotic and vasodilatory effects. This technical guide provides an in-depth overview of Ozagrel sodium, including its mechanism of action, key pharmacological data, detailed experimental protocols for its evaluation, and its therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antithrombotic agents.

Introduction

Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1] It plays a pivotal role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive actions.[2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including ischemic stroke, myocardial infarction, and other thrombotic disorders.[3][4]

This compound, a selective inhibitor of TXA2 synthase, offers a targeted therapeutic approach to mitigate the pathological effects of excessive TXA2.[5][6] By specifically inhibiting the final step in TXA2 synthesis, Ozagrel sodium not only reduces the levels of this prothrombotic agent but may also redirect the prostaglandin (B15479496) endoperoxide (PGH2) substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual mechanism of action makes Ozagrel sodium a compelling candidate for the treatment and prevention of thrombotic events.[4]

Mechanism of Action

Ozagrel sodium is a competitive and selective inhibitor of thromboxane A2 synthase.[7] The primary mechanism involves the blockade of the conversion of PGH2 to TXA2.[7] This selective inhibition leads to a significant reduction in circulating TXA2 levels, thereby attenuating its downstream effects on platelet activation and vascular tone.[3]

Thromboxane A2 Signaling Pathway

The signaling cascade initiated by TXA2 is crucial for its physiological and pathological effects. A simplified representation of this pathway and the point of intervention by Ozagrel sodium is depicted below.

Quantitative Data

The efficacy and pharmacokinetic profile of Ozagrel sodium have been characterized in various preclinical and clinical studies. A summary of key quantitative data is presented in the tables below.

Table 1: In Vitro Efficacy of Ozagrel Sodium

| Parameter | Species/System | Value | Reference |

| IC₅₀ (TXA2 Synthase) | Rabbit Platelets | 11 nM | [5] |

| IC₅₀ (Platelet Aggregation) | Human (Arachidonic Acid-induced) | 53.12 µM | [5] |

| Inhibition of TXB₂ | Human Plasma (at 100 µM) | 99.6% | [5] |

| Emax (TX Synthase Inhibition) | Rabbit | 94% | [8] |

| IC₅₀ (TX Synthase Inhibition) | Rabbit | 56.0 ng/mL | [8] |

Table 2: Preclinical Pharmacokinetics of Ozagrel Sodium

| Parameter | Species | Route | Dose | Tₘₐₓ (min) | Bioavailability (%) | Reference |

| Pharmacokinetics | Rabbit | Oral | 50 mg | - | - | [8] |

| Rabbit | Rectal | 50 mg | 20 | 100 | [8] | |

| Metabolism | Rat | IV | 37 mg/kg | - | - | [9] |

Table 3: Clinical Efficacy of Ozagrel Sodium in Acute Ischemic Stroke (Meta-analysis)

| Outcome | Comparison | Result | 95% Confidence Interval | P-value | Reference |

| Death | Ozagrel vs. Control | RR = 0.67 | 0.11 to 4.04 | 0.67 | [10] |

| Neurological Impairment (MESSS) | Ozagrel vs. Control | MD = -4.17 | -4.95 to -3.40 | <0.00001 | [10] |

RR: Relative Risk; MD: Mean Difference; MESSS: Modified Edinburgh-Scandinavian Stroke Scale.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and similar compounds.

Thromboxane A2 Synthase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Ozagrel sodium on TXA2 synthase, by measuring the production of Thromboxane B2 (TXB2), the stable metabolite of TXA2.

Methodology:

-

Preparation of Platelet Microsomes:

-

Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

-

Isolate platelets from PRP by further centrifugation.

-

Resuspend platelets in a suitable buffer and lyse them by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at high speed to pellet the microsomal fraction, which contains TXA2 synthase.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

Inhibition Assay:

-

In a microplate, pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

-

Allow the reaction to proceed for a defined period at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a strong acid).

-

-

Quantification of Thromboxane B2:

-

Data Analysis:

-

Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of Ozagrel sodium compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of Ozagrel sodium on platelet aggregation induced by an agonist like arachidonic acid.

Methodology:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Collect venous blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.

-

Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.

-

-

Light Transmission Aggregometry:

-

Adjust the platelet count in the PRP if necessary.

-

Pre-warm the PRP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add the PRP to the aggregometer cuvettes with a stir bar.

-

Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding an agonist, such as arachidonic acid.

-

Record the change in light transmission for a set period.

-

-

Data Analysis:

-

The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

-

Calculate the percentage of inhibition of platelet aggregation for each Ozagrel sodium concentration.

-

Determine the IC₅₀ value as described for the TXA2 synthase assay.

-

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is a widely used preclinical model of ischemic stroke to evaluate the neuroprotective effects of therapeutic agents like Ozagrel sodium.

Methodology:

-

Surgical Procedure:

-

Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic.

-

Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a coated filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Treatment and Reperfusion:

-

Administer this compound or vehicle at the desired dose and route (e.g., intravenous or intraperitoneal) at a specific time point relative to the MCAO procedure (before, during, or after).

-

For a transient MCAO model, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For a permanent MCAO model, the filament is left in place.

-

-

Evaluation:

-

At a predetermined time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

-

Euthanize the animal and harvest the brain.

-

Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains unstained (white).

-

Therapeutic Applications and Clinical Significance

This compound is primarily indicated for the treatment and prevention of thrombotic disorders.[3] Its efficacy has been most extensively studied in the context of acute ischemic stroke.[10][11] Clinical studies and meta-analyses have shown that Ozagrel sodium can improve neurological outcomes in patients with acute ischemic stroke.[10]

Beyond stroke, the mechanism of action of Ozagrel sodium suggests potential therapeutic utility in other conditions characterized by excessive TXA2 production and platelet activation, such as:

-

Myocardial infarction

-

Peripheral artery disease

-

Vasospasm following subarachnoid hemorrhage[12]

Conclusion

This compound is a well-characterized, selective inhibitor of thromboxane A2 synthase with proven antithrombotic and vasodilatory properties. Its targeted mechanism of action offers a favorable therapeutic window for the management of ischemic and thrombotic diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of antithrombotic therapy. Further investigation into the full therapeutic potential of Ozagrel sodium and the development of next-generation TXA2 synthase inhibitors are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetic Study of Ticagrelor Tablets in Beagle Dog by Liquid Chromatography Tandem-Mass Spectrometry [journal11.magtechjournal.com]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Pharmacokinetics and Pharmacodynamics of Direct Oral Anticoagulants in Dogs | Cornell University College of Veterinary Medicine [vet.cornell.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics of vicagrel, a promising analog of clopidogrel, in rats and beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table: Commonly Used Cardiovascular Drugs and Dosages-MSD Veterinary Manual [msdvetmanual.com]

- 8. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of Camonagrel in experimental animal: rat, rabbit and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics in Sprague-Dawley rats and Beagle dogs and in vitro metabolism of ZJM-289, a novel nitric dioxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

(E/Z)-Ozagrel Sodium's Impact on Prostacyclin (PGI2) Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ozagrel sodium, a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, plays a crucial role in modulating the balance of vasoactive and platelet-regulating eicosanoids. By selectively blocking the synthesis of the potent vasoconstrictor and platelet aggregator, TXA2, Ozagrel (B471) indirectly promotes the synthesis of prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation. This redirection of the arachidonic acid cascade towards PGI2 production is a key mechanism behind Ozagrel's therapeutic effects in conditions such as ischemic stroke. This technical guide provides an in-depth analysis of the effects of this compound on PGI2 levels, supported by quantitative data from preclinical studies, detailed experimental protocols for PGI2 measurement, and visualizations of the underlying signaling pathways.

Mechanism of Action: Shifting the Eicosanoid Balance

Ozagrel's primary mechanism of action is the selective and potent inhibition of thromboxane A2 synthase, the enzyme responsible for converting the prostaglandin (B15479496) endoperoxide (PGH2) to thromboxane A2 (TXA2). This inhibition leads to an accumulation of PGH2. The excess PGH2 is then available as a substrate for other enzymes in the arachidonic acid cascade, notably prostacyclin synthase, which converts PGH2 to prostacyclin (PGI2).[1] This metabolic "shunting" effectively rebalances the physiological effects away from the prothrombotic and vasoconstrictive actions of TXA2 and towards the antithrombotic and vasodilatory properties of PGI2.

dot graph "Arachidonic_Acid_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Mechanism of Ozagrel Action", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4"]; TXA2_Synthase [label="Thromboxane A2 Synthase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ozagrel [label="this compound", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"]; TXA2 [label="Thromboxane A2 (TXA2)\n(Vasoconstriction, Platelet Aggregation)", fillcolor="#FBBC05"]; Prostacyclin_Synthase [label="Prostacyclin Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGI2 [label="Prostacyclin (PGI2)\n(Vasodilation, Inhibition of Platelet Aggregation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> PGH2 [label="Cyclooxygenase (COX)"]; PGH2 -> TXA2_Synthase; TXA2_Synthase -> TXA2; Ozagrel -> TXA2_Synthase [label="Inhibits", style=bold, color="#EA4335", arrowhead=tee]; PGH2 -> Prostacyclin_Synthase [label="Shunting of Pathway"]; Prostacyclin_Synthase -> PGI2; } Figure 1: Mechanism of Action of this compound.

Quantitative Effects on Prostacyclin (PGI2) Levels

Preclinical studies have demonstrated the capacity of Ozagrel to significantly increase the levels of PGI2, often measured via its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).

Table 1: Preclinical Data on the Effect of Ozagrel on 6-keto-PGF1α Levels

| Model System | Drug/Treatment | Dosage | Measurement | Outcome | Reference |

| Conscious Cerebral Ischemia-Reperfusion Mouse Model | Ozagrel | Not Specified | 6-keto-PGF1α in brain tissue | Increased levels of 6-keto-PGF1α | [2] |

Note: Specific quantitative values were not provided in the abstract of the cited study.

Experimental Protocols

The quantification of PGI2 is typically achieved by measuring its stable, non-enzymatic hydration product, 6-keto-prostaglandin F1α (6-keto-PGF1α), due to the short half-life of PGI2 itself. The most common methods for this measurement are Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Immunoassay (EIA).

Protocol for 6-keto-PGF1α Measurement in Rat Brain Tissue Homogenate (Adapted from ELISA Kit Manuals)

This protocol provides a general framework for the quantification of 6-keto-PGF1α in brain tissue, a key measurement in preclinical studies of Ozagrel's effects on cerebral ischemia.

1. Sample Preparation:

-

Euthanize the animal and rapidly excise the brain tissue of interest (e.g., hippocampus, cortex).

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

-

Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant for analysis.

2. Enzyme Immunoassay (EIA) Procedure (Competitive Assay):

-

Standard Preparation: Prepare a serial dilution of the 6-keto-PGF1α standard provided in the EIA kit to generate a standard curve.

-

Plate Loading:

-

Add 100 µL of standard or sample to the appropriate wells of the antibody-pre-coated microplate.

-

Add 50 µL of the 6-keto-PGF1α-enzyme conjugate to each well (except the blank).

-

Add 50 µL of the specific antibody to each well (except the blank and non-specific binding wells).

-

-

Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

-

Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.

-

Substrate Addition: Add 100 µL of the enzyme substrate solution to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.

-

Stopping the Reaction: Add 50 µL of the stop solution to each well.

-

Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

-

Calculation: Calculate the concentration of 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve. The color intensity is inversely proportional to the concentration of 6-keto-PGF1α.

Signaling Pathway of Prostacyclin (PGI2)

Once synthesized and released, PGI2 exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.

// Nodes PGI2 [label="Prostacyclin (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP_Receptor [label="IP Receptor (GPCR)", shape=ellipse, fillcolor="#F1F3F4"]; G_Protein [label="G Protein (Gs)", shape=ellipse, fillcolor="#F1F3F4"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05"]; PKA [label="Protein Kinase A (PKA)", shape=ellipse, fillcolor="#F1F3F4"]; Vasodilation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_Platelet_Aggregation [label="Inhibition of\nPlatelet Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PGI2 -> IP_Receptor [label="Binds to"]; IP_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Activates"]; Adenylyl_Cyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Vasodilation [label="Leads to"]; PKA -> Inhibition_Platelet_Aggregation [label="Leads to"]; ATP -> Adenylyl_Cyclase [style=dashed]; } Figure 3: Simplified Signaling Pathway of Prostacyclin (PGI2).

Binding of PGI2 to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. The physiological consequences of this signaling cascade are vasodilation of blood vessels and potent inhibition of platelet aggregation.

Conclusion

This compound effectively increases the levels of prostacyclin (PGI2) by inhibiting thromboxane A2 synthase and redirecting the arachidonic acid cascade. This mechanism underlies its therapeutic potential in cardiovascular and cerebrovascular diseases. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of Ozagrel on PGI2 levels in various clinical settings. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.

References

Molecular Docking of (E/Z)-Ozagrel Sodium with Thromboxane Synthase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular docking of Ozagrel sodium, a selective thromboxane (B8750289) A2 synthase inhibitor, with its target enzyme. Ozagrel is clinically utilized for its antithrombotic properties, primarily in the management of ischemic stroke.[1] Its mechanism of action involves the inhibition of thromboxane A2 synthase, which in turn reduces platelet aggregation and vasoconstriction.[1][2][3] Understanding the molecular interactions between Ozagrel and thromboxane synthase is crucial for the rational design of more potent and specific inhibitors. This document details the computational methodologies, summarizes key interaction data, and outlines the signaling pathway context for such research. As the crystal structure of human thromboxane synthase is not yet available, studies have relied on comparative homology modeling to investigate these interactions.[4][5]

Introduction: Thromboxane Synthase and Ozagrel Sodium

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[3] It plays a critical role in hemostasis by promoting platelet aggregation and vasoconstriction.[4][6] The synthesis of TXA2 from its precursor, prostaglandin (B15479496) H2 (PGH2), is catalyzed by the enzyme thromboxane A2 synthase (TXAS), a member of the cytochrome P450 family.[5] Dysregulation of TXA2 production is implicated in various cardiovascular and thrombotic diseases, making TXAS a significant therapeutic target.[2]

Ozagrel sodium is a selective inhibitor of thromboxane A2 synthase.[2] By blocking the action of this enzyme, Ozagrel effectively reduces the levels of TXA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[1][7] This targeted action makes it a valuable agent in the prevention and treatment of conditions such as ischemic stroke.[1]

Thromboxane A2 Signaling Pathway and Ozagrel's Point of Intervention

The biosynthesis of thromboxane A2 begins with the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase subsequently metabolizes PGH2 to thromboxane A2 (TXA2).[3] TXA2 then binds to its G-protein coupled receptors (TP receptors) on platelets and vascular smooth muscle cells, initiating a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction.[4] Ozagrel intervenes in this pathway by directly inhibiting thromboxane synthase, thus preventing the formation of TXA2.[1][2][3]

Molecular Docking of Ozagrel with Thromboxane Synthase

Due to the absence of an experimentally determined crystal structure of human thromboxane synthase, computational approaches such as homology modeling and molecular docking are indispensable for studying ligand-protein interactions at the molecular level.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Ozagrel with thromboxane synthase. It is important to note that the primary molecular docking study by Sathler et al. (2014) did not report a specific binding energy value. The IC50 values represent the concentration of Ozagrel required to inhibit 50% of the thromboxane synthase activity in different experimental setups.

| Parameter | Value | Source |

| Binding Energy (kcal/mol) | Not Reported | Sathler et al., 2014 |

| Interacting Residues | Heme group (cation-π), Arg374 (hydrogen bond) | Sathler et al., 2014 |

| IC50 (Human Platelet Microsomes) | 24 nM | IUPHAR/BPS Guide to PHARMACOLOGY |

| IC50 (Human Platelet Rich Plasma) | 1400 nM | IUPHAR/BPS Guide to PHARMACOLOGY |

Key Molecular Interactions

The molecular docking study by Sathler et al. (2014) revealed key interactions between Ozagrel and the active site of the modeled human thromboxane synthase.[5] The primary mode of interaction involves a cation-π interaction between the basic nitrogen atom of the imidazolyl group of Ozagrel and the iron atom of the enzyme's heme group.[4][5] Additionally, a hydrogen bond was observed between the carboxylate group of Ozagrel's side chain and the amino acid residue Arg374.[5] These interactions anchor the inhibitor within the active site, preventing the binding and conversion of the natural substrate, PGH2.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the molecular docking of Ozagrel with a homology model of thromboxane synthase, based on the study by Sathler et al. (2014) and general molecular docking practices.

Experimental Workflow

The overall workflow for a molecular docking study of an inhibitor with a homology-modeled protein is depicted below.

Homology Modeling and Validation of Thromboxane Synthase

-

Template Selection: A suitable template structure for homology modeling is identified through a BLAST search against the Protein Data Bank (PDB). For thromboxane synthase, a cytochrome P450 enzyme is typically used as a template.

-

Model Building: A 3D model of human thromboxane synthase is generated using a comparative modeling program such as MODELLER.

-

Model Validation: The quality of the generated model is assessed using various tools:

-

Ramachandran Plot Analysis: To check the stereochemical quality of the protein backbone. A high percentage of residues in the most favored regions (typically >90%) indicates a good quality model.

-

Verify3D: To assess the compatibility of the 3D model with its own amino acid sequence.

-

ProSA (Protein Structure Analysis): To evaluate the overall quality of the model by calculating a z-score, which indicates the deviation of the model's energy from that of native proteins of similar size. The z-score for the model should be within the range of z-scores for native proteins.[5]

-

Ligand Preparation

-

3D Structure Generation: The 3D structure of Ozagrel is built using a molecular modeling software (e.g., Spartan '10).

-

Geometry Optimization: The geometry of the ligand is optimized using a suitable force field (e.g., Merck Molecular Force Field) followed by a higher-level quantum mechanical method (e.g., Hartree-Fock with a 6-311G* basis set) to obtain a low-energy conformation.[5]

-

Preparation for Docking: The optimized ligand structure is prepared for docking using software like AutoDockTools. This involves:

-

Adding polar hydrogens.

-

Assigning partial charges (e.g., Gasteiger charges).

-

Defining the rotatable bonds (torsions).

-

Saving the final structure in the PDBQT file format.

-

Protein Preparation

-

Input Structure: The validated homology model of thromboxane synthase is loaded into a molecular modeling environment (e.g., AutoDockTools).

-

Preparation Steps:

-

Removal of any water molecules and co-factors not relevant to the docking study (the heme group is retained as it is crucial for the interaction).

-

Addition of polar hydrogen atoms.

-

Assignment of partial charges.

-

The protein is typically treated as a rigid structure in the docking simulation.

-

The prepared protein structure is saved in the PDBQT file format.

-

Molecular Docking Simulation

-

Grid Box Generation: A 3D grid box is defined around the active site of the thromboxane synthase model. The size and center of the grid box are chosen to encompass the entire binding pocket where the natural substrate, PGH2, would bind. In the study by Sathler et al. (2014), a grid box of 65 x 65 x 65 Å with a spacing of 0.375 Å was used.[5]

-

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.[5]

-

Docking Simulation: The docking simulation is performed using software such as AutoDock 4.2. A specified number of docking runs are typically performed to ensure a thorough search of the conformational space.

-

Analysis of Results: The results of the docking simulation are analyzed to identify the most favorable binding pose of Ozagrel. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein in this pose are then visualized and analyzed to understand the molecular basis of the inhibition.

Conclusion

The molecular docking of Ozagrel sodium with a homology model of human thromboxane synthase provides valuable insights into the mechanism of inhibition at the atomic level. The key interactions identified, namely the cation-π interaction with the heme group and the hydrogen bond with Arg374, are consistent with the known structure-activity relationships of imidazole-based thromboxane synthase inhibitors. While a specific binding energy from the primary docking study is not available in the literature, the qualitative interaction data, in conjunction with experimental IC50 values, strongly supports the proposed binding mode. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and replicate such computational studies, which are crucial for the development of novel and improved antithrombotic agents targeting thromboxane synthase.

References

- 1. ccsb.scripps.edu [ccsb.scripps.edu]

- 2. Preparation and Refinement of Model Protein–Ligand Complexes | Springer Nature Experiments [experiments.springernature.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Human thromboxane synthase: comparative modeling and docking evaluation with the competitive inhibitors Dazoxiben and Ozagrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Protein preparation steps for homology models [bio-protocol.org]

- 7. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

(E/Z)-Ozagrel Sodium in the Arachidonic Acid Cascade: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By blocking the production of the pro-aggregatory and vasoconstrictive agent TXA2, Ozagrel sodium effectively modulates platelet aggregation and vascular tone. This targeted mechanism of action also leads to the redirection of the precursor prostaglandin (B15479496) H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual effect makes Ozagrel sodium a compound of significant interest for therapeutic applications in thromboembolic diseases, such as ischemic stroke. This technical guide provides an in-depth overview of the role of this compound within the arachidonic acid cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the Arachidonic Acid Cascade

Arachidonic acid, a polyunsaturated fatty acid typically stored in membrane phospholipids, is the precursor to a diverse group of bioactive lipid mediators known as eicosanoids.[1] The release of arachidonic acid by phospholipases initiates the cascade, which proceeds down two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2]

The COX pathway, the focus of this guide, converts arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[3] PGH2 serves as a crucial substrate for various synthases that produce different prostanoids, including prostaglandins, prostacyclin, and thromboxanes.[1][4] These molecules play pivotal roles in numerous physiological and pathological processes, including inflammation, hemostasis, and the regulation of vascular tone.[2][4]

Mechanism of Action of this compound

Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[5][6] This enzyme is responsible for the conversion of PGH2 to TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[5][7] By inhibiting TXA2 synthase, Ozagrel sodium directly reduces the production of TXA2.[6]

A key consequence of this inhibition is the accumulation of the substrate PGH2.[8] This accumulated PGH2 can then be utilized by other enzymes, most notably prostacyclin synthase, leading to an increased production of prostacyclin (PGI2).[9][10][11] PGI2 has biological effects that are largely opposite to those of TXA2; it is a powerful vasodilator and an effective inhibitor of platelet aggregation.[8] This redirection of the arachidonic acid metabolic pathway contributes significantly to the overall therapeutic effect of Ozagrel sodium.

Quantitative Data Summary

The efficacy of Ozagrel sodium has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its inhibitory activity and pharmacological effects.

Table 1: Inhibitory Activity of Ozagrel Sodium

| Parameter | Value | Species/System | Reference |

| IC50 (TXA2 Synthase) | 11 nM | - | [10] |

| IC50 (Platelet Aggregation) | 53.12 µM (Arachidonic Acid Induced) | - | [10] |

| Inhibition of Plasma TXB2 | 99.6% at 100 µM | - | [10] |

| IC50 (Thromboxane Synthetase) | 56.0 ng/mL | Rabbit | [12] |

| Emax (Thromboxane Synthetase Inhibition) | 94% | Rabbit | [12] |

Table 2: Pharmacokinetic Properties of Ozagrel (in Rabbits)

| Parameter | Value | Administration Route | Reference |

| Tmax | 20 min | Rectal | [12] |

| Bioavailability | 100% | Rectal | [12] |

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and the Action of Ozagrel Sodium

The following diagram illustrates the key steps of the arachidonic acid cascade, highlighting the point of intervention for Ozagrel sodium and the subsequent redirection of prostaglandin synthesis.

Experimental Workflow for Determining IC50 of Ozagrel Sodium

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Ozagrel sodium on thromboxane A2 synthase.

Detailed Experimental Protocols

Measurement of Thromboxane B2 (TXB2) by ELISA

This protocol provides a general outline for the quantitative determination of TXB2, the stable metabolite of TXA2, in biological fluids using a competitive ELISA kit.

Principle: This assay is based on the competition between TXB2 in the sample and a fixed amount of HRP-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of HRP bound to the plate is inversely proportional to the concentration of TXB2 in the sample.

Materials:

-

TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, HRP-conjugated TXB2, wash buffer, substrate solution, and stop solution)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Pipettes and pipette tips

-

Deionized water

-

Biological sample (e.g., plasma, serum, cell culture supernatant)

Procedure:

-

Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and preparing a standard curve by serially diluting the provided TXB2 standard.

-

Sample Preparation: Collect and process biological samples as required. This may involve centrifugation to obtain plasma or serum. Dilute samples as necessary to fall within the range of the standard curve.

-

Assay: a. Add standards and samples to the appropriate wells of the microplate. b. Add the HRP-conjugated TXB2 to each well. c. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature) to allow for competitive binding. d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. f. Add the stop solution to each well to terminate the reaction.

-

Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.[13]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a method to assess the effect of Ozagrel sodium on platelet aggregation induced by arachidonic acid.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an aggregating agent is added, platelets clump together, increasing light transmission through the sample. An aggregometer measures this change in light transmission over time.

Materials:

-

Aggregometer

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Arachidonic acid solution (agonist)

-

Ozagrel sodium solutions of varying concentrations

-

Pipettes and cuvettes with stir bars

Procedure:

-

Sample Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes. c. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

-

Aggregometer Setup: a. Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

-

Assay: a. Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add a specific concentration of Ozagrel sodium or vehicle (control) to the PRP and incubate for a short period. c. Add the arachidonic acid agonist to initiate platelet aggregation. d. Record the aggregation curve for a set period (e.g., 5-10 minutes).

-

Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of Ozagrel sodium. b. Plot the percentage of inhibition of aggregation against the concentration of Ozagrel sodium to determine the IC50.[14]

Quantitative Analysis of Prostaglandins and Thromboxanes by LC-MS/MS

This protocol provides a general overview of a highly sensitive and specific method for the simultaneous quantification of multiple arachidonic acid metabolites.

Principle: Liquid chromatography (LC) separates the different metabolites in a sample based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

Materials:

-

LC-MS/MS system

-

Analytical standards for each metabolite to be quantified

-

Internal standards (deuterated analogs of the analytes)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Solvents for LC mobile phase and sample extraction

Procedure:

-

Sample Preparation: a. Spike the biological sample with internal standards. b. Perform a sample cleanup and concentration step, typically using SPE, to remove interfering substances and enrich the analytes of interest. c. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

-

LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the metabolites using an appropriate LC column and gradient elution. c. Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Data Analysis: a. Generate calibration curves for each analyte using the analytical standards. b. Quantify the concentration of each metabolite in the sample by comparing its peak area to that of the internal standard and the calibration curve.[5][15]

Conclusion

This compound's targeted inhibition of thromboxane A2 synthase within the arachidonic acid cascade provides a clear mechanism for its anti-thrombotic effects. The resulting decrease in TXA2 and increase in PGI2 levels favorably shifts the hemostatic balance, reducing platelet aggregation and promoting vasodilation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ozagrel sodium and similar compounds. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for understanding the complex interplay of these lipid mediators and the methodologies used to study them.

References

- 1. courses.edx.org [courses.edx.org]

- 2. tj-pacific.com [tj-pacific.com]

- 3. Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Measurement of Thromboxane Biosynthesis in Health and Disease [frontiersin.org]

- 5. tandfonline.com [tandfonline.com]

- 6. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 7. Frontiers | Design, synthesis, and evaluation of the novel ozagrel–paeonol codrug with antiplatelet aggregation activities as a potent anti-stroke therapeutic agent [frontiersin.org]

- 8. interchim.fr [interchim.fr]

- 9. Measurement of 6-keto-PGF1 alpha and thromboxane B2 levels in critically ill surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Ozagrel Hydrochloride - LKT Labs [lktlabs.com]

- 12. Pharmacokinetic and pharmacodynamic studies of a thromboxane synthetase inhibitor, ozagrel, in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. helena.com [helena.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

(E/Z)-Ozagrel Sodium for Ischemic Stroke Research: A Technical Guide

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is pathologically characterized by thromboembolic events and platelet aggregation. (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, represents a targeted therapeutic agent investigated for its potential in treating acute ischemic stroke. By inhibiting the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator, Ozagrel (B471) modulates the arachidonic acid cascade, leading to reduced thrombosis and improved cerebral microcirculation. This technical guide provides an in-depth overview of Ozagrel sodium for researchers, scientists, and drug development professionals. It consolidates key findings from preclinical and clinical studies, details experimental protocols, and presents quantitative data in a structured format to facilitate analysis and future research endeavors.

Introduction

In the acute phase of ischemic stroke, platelet activation plays a critical role in the pathophysiology, releasing neurotoxic and thrombogenic eicosanoids that can exacerbate brain damage by reducing cerebral blood flow.[1][2] One of the key molecules in this process is Thromboxane A2 (TXA2). Ozagrel sodium is a drug that specifically targets the synthesis of TXA2.[3][4] Its primary indications include the treatment of ischemic stroke and other thrombotic disorders.[3] By selectively inhibiting TXA2 synthase, Ozagrel aims to decrease platelet aggregation, prevent vasoconstriction, and ultimately reduce the neurological impairment and infarct volume associated with ischemic stroke.[1][5][6]

Mechanism of Action

Ozagrel sodium's therapeutic effect is rooted in its selective inhibition of the enzyme thromboxane A2 synthase.[3] This intervention occurs within the arachidonic acid metabolic cascade.

-

2.1 Inhibition of Thromboxane A2 Synthase: Following ischemic injury, arachidonic acid is converted into prostaglandin (B15479496) H2 (PGH2). TXA2 synthase then metabolizes PGH2 into TXA2. Ozagrel directly inhibits this enzymatic step, significantly reducing the production of TXA2.[3][5]

-

2.2 Effects on Platelet Aggregation and Vasoconstriction: TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor.[4] By lowering TXA2 levels, Ozagrel effectively suppresses these actions, which are central to the formation and propagation of occlusive thrombi in cerebral arteries.[6][7]

-

2.3 Shunting towards Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 can be redirected and utilized by prostacyclin synthase, an enzyme present in the vascular endothelium, to increase the production of prostacyclin (PGI2).[5] PGI2 has opposing effects to TXA2; it is a vasodilator and a potent inhibitor of platelet aggregation.[5][8] This shunting of the pathway enhances the overall antithrombotic and vasodilatory effect of the drug.

References

- 1. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Ozagrel for acute ischemic stroke: a meta-analysis of data from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 4. Effect of Combination Therapy with Sodium Ozagrel and Panax Ginseng on Transient Cerebral Ischemia Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sodium ozagrel on hemostatic markers and cerebral blood flow in lacunar infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

Unveiling the Anti-Inflammatory Potential of (E/Z)-Ozagrel Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Shifting the Prostanoid Balance

This compound exerts its anti-inflammatory effects primarily by inhibiting the enzyme thromboxane A2 synthase.[1][2][3] This targeted inhibition disrupts the arachidonic acid cascade, leading to a significant reduction in the production of thromboxane A2 (TXA2), a potent pro-inflammatory and vasoconstrictive mediator.[2][3][4] Concurrently, the precursor prostaglandin (B15479496) H2 (PGH2) is shunted towards the synthesis of prostacyclin (PGI2), a vasodilator with anti-inflammatory and anti-platelet aggregation properties.[1][4][5] This pivotal shift in the balance from the pro-inflammatory TXA2 to the anti-inflammatory PGI2 forms the cornerstone of Ozagrel's therapeutic potential.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ozagrel

| Parameter | Value | Description |

| IC50 (TXA2 Synthase) | 11 nM | The half maximal inhibitory concentration against thromboxane A2 synthase.[1][6] |

| IC50 (Platelet Aggregation) | 53.12 μM | The half maximal inhibitory concentration against platelet aggregation induced by arachidonic acid.[1] |

Table 2: In Vivo Efficacy of Ozagrel in Animal Models

| Animal Model | Dosage | Key Findings |

| Rat Model of Vascular Dementia | 10-20 mg/kg, p.o., daily for 21 days | Significantly reduced cerebral levels of TNF-α and IL-6.[6] |

| Guinea Pig Model of Acute Lung Injury | 80 mg/kg, i.v., single dose | Decreased mRNA expression of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8).[1][6] |

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

-

Animal Selection: Male Wistar rats (150-200 g) are used.

-

Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

-

Grouping: Animals are randomly divided into the following groups (n=6 per group):

-

Control group (vehicle)

-

Ozagrel sodium-treated groups (e.g., 10, 20, 40 mg/kg, p.o.)

-

Standard drug group (e.g., Indomethacin 10 mg/kg, p.o.)

-

-

Drug Administration: The respective treatments are administered orally 1 hour before the induction of inflammation.

-

Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

Protocol:

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in a 24-well plate at a density of 2 x 105 cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ozagrel sodium (e.g., 1, 10, 100 µM) for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production is calculated for each Ozagrel concentration compared to the LPS-stimulated control.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the selective inhibition of thromboxane A2 synthase and the subsequent modulation of the prostanoid balance. The presented quantitative data and experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions. The detailed methodologies outlined in this guide are intended to facilitate the design and execution of future preclinical studies, ultimately contributing to a more comprehensive understanding of Ozagrel's full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What is Ozagrel Sodium used for? [synapse.patsnap.com]

- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

- 4. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ozagrel Sodium | TXA2 Synthase Inhibitor | RUO [benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

(E/Z)-Ozagrel Sodium: An In-depth Technical Guide to Downstream Signaling Pathways in Platelets

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal in the synthesis of the potent platelet agonist and vasoconstrictor, thromboxane A2. By selectively blocking this enzyme, Ozagrel sodium effectively curtails platelet aggregation and vasoconstriction, positioning it as a valuable therapeutic agent in the management of thrombotic disorders. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Ozagrel sodium in platelets. It delves into the molecular mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the intricate signaling cascades using Graphviz diagrams.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying cardiovascular diseases such as myocardial infarction and stroke.[1] Arachidonic acid metabolism via the cyclooxygenase (COX) pathway in platelets leads to the production of prostaglandin (B15479496) H2 (PGH2), which is subsequently converted to thromboxane A2 (TXA2) by TXA2 synthase.[1] TXA2, a potent platelet agonist and vasoconstrictor, plays a central role in amplifying the thrombotic response.[2]

This compound is a pharmaceutical agent designed to specifically inhibit TXA2 synthase.[3] This targeted inhibition not only reduces the production of pro-aggregatory TXA2 but is also hypothesized to redirect the precursor PGH2 towards the synthesis of prostacyclin (PGI2) in endothelial cells, a potent inhibitor of platelet aggregation and a vasodilator.[4][5] This dual mechanism of action underscores the therapeutic potential of Ozagrel sodium in preventing and treating thromboembolic events.

Mechanism of Action and Downstream Signaling

The primary mechanism of action of Ozagrel sodium is the selective inhibition of thromboxane A2 synthase.[3] This leads to a cascade of downstream signaling events within the platelet, ultimately resulting in reduced platelet activation and aggregation.

Inhibition of Thromboxane A2 (TXA2) Synthesis

Ozagrel sodium directly binds to and inhibits the enzymatic activity of TXA2 synthase. This prevents the conversion of PGH2 to TXA2. The reduction in TXA2 levels has two major consequences:

-

Reduced TXA2 Receptor (TP) Activation: TXA2 normally binds to its G-protein coupled receptor (GPCR), the TP receptor, on the platelet surface. This binding activates Gαq and Gα12/13 proteins.

-

Inhibition of Downstream Signaling: By preventing TP receptor activation, Ozagrel sodium blocks the subsequent activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Modulation of Intracellular Calcium (Ca2+) Levels

The inhibition of the PLC pathway by Ozagrel sodium leads to a significant reduction in the mobilization of intracellular calcium. IP3 typically binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm. A decrease in IP3 production therefore results in lower cytosolic Ca2+ concentrations. This is a critical inhibitory effect, as elevated intracellular Ca2+ is a key trigger for many aspects of platelet activation, including granule secretion and conformational changes in integrin αIIbβ3.

Shunting of PGH2 to Prostacyclin (PGI2) and Cyclic AMP (cAMP) Pathway

A significant consequence of TXA2 synthase inhibition is the potential for the substrate PGH2 to be shunted from platelets to adjacent endothelial cells.[4][5] In endothelial cells, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2). PGI2 is a potent inhibitor of platelet aggregation that acts in a paracrine manner.

-

PGI2 Receptor (IP) Activation: PGI2 binds to its GPCR, the IP receptor, on the platelet surface.

-

Adenylyl Cyclase Activation and cAMP Production: The activated IP receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6]

-

Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets that inhibit platelet function.

Role of Cyclic GMP (cGMP)

While the primary downstream pathway of PGI2 involves cAMP, there is crosstalk between the cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in platelets. However, direct evidence for a significant modulation of cGMP levels by Ozagrel sodium is not well-established in the current literature.

VASP Phosphorylation

A key substrate of both PKA and PKG is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP is a well-established marker of the inhibition of platelet activation.[7] Increased cAMP levels resulting from the PGI2 pathway lead to the phosphorylation of VASP, which is associated with the inhibition of actin polymerization and integrin αIIbβ3 activation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of Ozagrel sodium and related compounds.

| Parameter | Compound | Value | Assay Conditions | Reference |

| IC50 for TXA2 Synthase Inhibition | Ozagrel | 11 nM | Rabbit Platelets | [1] |

| IC50 for Arachidonic Acid-induced Platelet Aggregation | Ozagrel | 53.12 µM | Not specified | [1] |

| Inhibition of Plasma TXB2 | Ozagrel (100 µM) | 99.6% | Not specified | [1] |

Table 1: Inhibitory Concentrations of Ozagrel

| Compound | Agonist | IC50 (µM) | Reference |

| Ozagrel-Paeonol Codrug (POC) | ADP | >1000 | [8] |

| Ozagrel-Paeonol Codrug (POC) | Arachidonic Acid | 692.40 | [8] |

| PNC1 (Ozagrel derivative) | ADP | 485.00 | [8] |

| PNC1 (Ozagrel derivative) | Arachidonic Acid | 52.46 | [8] |

Table 2: Antiplatelet Aggregation Activity of Ozagrel Derivatives

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Downstream signaling pathway of Ozagrel sodium in platelets.

Figure 2: General experimental workflow for studying Ozagrel's effects.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of Ozagrel sodium on platelet aggregation induced by various agonists.

Materials:

-

Whole blood from healthy, consenting donors (no antiplatelet medication for at least two weeks).

-

3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

-

Light Transmission Aggregometer.

-

Agonists: Arachidonic Acid (AA), ADP, Collagen.

-

Ozagrel sodium stock solution.

-

Platelet-Poor Plasma (PPP) for blanking.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge at 200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the supernatant (PRP) to a new tube.

-

Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.

-

Platelet Count Adjustment: a. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

-

Aggregation Measurement: a. Pipette PRP into aggregometer cuvettes with stir bars. b. Place a cuvette with PPP in the reference well to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add various concentrations of Ozagrel sodium or vehicle control to the PRP in the sample cuvette. e. Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., Arachidonic Acid) to induce aggregation. g. Record the change in light transmission for 5-10 minutes.

-

Data Analysis: a. Calculate the percentage of aggregation inhibition for each Ozagrel sodium concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the log of Ozagrel sodium concentration.

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

Objective: To quantify the effect of Ozagrel sodium on agonist-induced changes in intracellular calcium concentration in platelets.

Materials:

-

Washed platelets.

-

Fura-2 AM (acetoxymethyl ester) fluorescent dye.

-

Tyrode's buffer.

-

Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm).

-

Platelet agonists (e.g., Thrombin, U46619 - a TXA2 analog).

-

Ozagrel sodium stock solution.

Procedure:

-

Platelet Preparation and Dye Loading: a. Prepare washed platelets from PRP. b. Resuspend platelets in Tyrode's buffer. c. Add Fura-2 AM to a final concentration of 2-5 µM and incubate at 37°C for 30-60 minutes in the dark. d. Centrifuge the platelets to remove excess dye and resuspend in fresh Tyrode's buffer.

-

Calcium Measurement: a. Aliquot the Fura-2 AM-loaded platelets into a 96-well plate. b. Pre-incubate the platelets with various concentrations of Ozagrel sodium or vehicle control. c. Measure the baseline fluorescence ratio (F340/F380). d. Add a platelet agonist to stimulate the platelets. e. Record the change in fluorescence ratio over time.

-

Data Analysis: a. Calculate the change in intracellular calcium concentration based on the F340/F380 ratio. b. Compare the agonist-induced calcium response in the presence and absence of Ozagrel sodium.

Western Blot for VASP Phosphorylation

Objective: To assess the effect of Ozagrel sodium on the phosphorylation of VASP, an indicator of cAMP/cGMP signaling.

Materials:

-

Washed platelets.

-

Ozagrel sodium stock solution.

-

PGE1 (as a positive control for cAMP-mediated VASP phosphorylation).

-

Lysis buffer (containing protease and phosphatase inhibitors).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Western blotting apparatus.

-

Primary antibodies: anti-VASP, anti-phospho-VASP (Ser157 and/or Ser239).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Platelet Treatment: a. Prepare washed platelets and resuspend in a suitable buffer. b. Treat platelets with Ozagrel sodium, vehicle, or PGE1 for a specified time at 37°C.

-

Cell Lysis: a. Lyse the platelets by adding lysis buffer. b. Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody (anti-VASP or anti-phospho-VASP) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Data Analysis: a. Perform densitometric analysis of the protein bands. b. Calculate the ratio of phosphorylated VASP to total VASP to determine the extent of VASP phosphorylation.

Discussion and Future Directions

This compound is a well-characterized selective inhibitor of TXA2 synthase with clear antiplatelet effects. The primary downstream signaling pathway involves the reduction of TXA2-mediated intracellular calcium mobilization. Furthermore, the shunting of PGH2 to PGI2 production in the endothelium provides a complementary inhibitory mechanism through the elevation of platelet cAMP levels.

While the link between PGI2 and cAMP is firmly established, direct quantitative data on the effect of Ozagrel sodium on intracellular cAMP and cGMP concentrations in platelets is an area that warrants further investigation. Future studies employing sensitive techniques such as ELISA or mass spectrometry to directly measure cyclic nucleotide levels in Ozagrel-treated platelets would provide a more complete picture of its downstream signaling.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of Ozagrel sodium and other TXA2 synthase inhibitors on platelet function. A deeper understanding of these signaling pathways will be instrumental in the development of novel and more effective anti-thrombotic therapies.

References

- 1. Prostaglandin H2 directly lowers human platelet cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chlorin e6 Prevents ADP-Induced Platelet Aggregation by Decreasing PI3K-Akt Phosphorylation and Promoting cAMP Production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluation of the effects of anti-thromboxane agents in platelet-vessel wall interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of thromboxane A2 synthesis in human platelets by coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 8. cellbiolabs.com [cellbiolabs.com]

The Role of (E/Z)-Ozagrel Sodium in the Prevention of Cerebral Vasospasm: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral vasospasm, a delayed and sustained narrowing of cerebral arteries, is a major cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (aSAH). The underlying pathophysiology is complex, with the arachidonic acid cascade and the production of potent vasoconstrictors like thromboxane (B8750289) A2 (TXA2) playing a pivotal role. (E/Z)-Ozagrel sodium, a selective thromboxane A2 synthase inhibitor, has emerged as a therapeutic agent aimed at mitigating this devastating complication. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and experimental protocols related to the use of Ozagrel sodium in the prevention of cerebral vasospasm.

Introduction

Delayed cerebral ischemia (DCI) following aSAH is a significant clinical challenge, often leading to poor neurological outcomes. Cerebral vasospasm is a primary contributor to DCI.[1] The lysis of red blood cells in the subarachnoid space releases various vasoactive substances, leading to a cascade of events that culminates in arterial narrowing. One of the key pathways implicated in this process is the metabolic cascade of arachidonic acid, which results in the synthesis of prostaglandins (B1171923) and thromboxanes.

Thromboxane A2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2] Ozagrel sodium selectively inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 to TXA2.[3] This inhibition is intended to reduce the vasoconstrictive effects of TXA2 and shift the balance towards the production of vasodilatory prostacyclins, thereby preventing or alleviating cerebral vasospasm.

Mechanism of Action and Signaling Pathway

Ozagrel sodium's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[3] This targeted inhibition has a dual therapeutic effect: it decreases the production of the potent vasoconstrictor and platelet aggregator, TXA2, and redirects the metabolic pathway of prostaglandin H2 towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2]

The following diagram illustrates the arachidonic acid cascade and the point of intervention for Ozagrel sodium.

References

- 1. A selective thromboxane A2 (TXA2) synthase inhibitor, ozagrel, attenuates lung injury and decreases monocyte chemoattractant protein-1 and interleukin-8 mRNA expression in oleic acid-induced lung injury in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thromboxane A2 Synthetase Inhibitor Plus Low Dose Aspirin : Can It Be a Salvage Treatment in Acute Stroke Beyond Thrombolytic Time Window - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ozagrel Trometamol? [synapse.patsnap.com]

Methodological & Application

Application Notes and Protocols: (E/Z)-Ozagrel Sodium In Vitro Platelet Aggregation Assay

Introduction

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2.[1][2] Thromboxane A2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2] By inhibiting TXA2 synthesis, Ozagrel sodium effectively reduces platelet aggregation and exhibits vasodilatory effects, making it a compound of significant interest in the research and development of treatments for thrombotic diseases such as ischemic stroke.[1][2] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA) with various platelet agonists.

Mechanism of Action

Ozagrel sodium selectively inhibits the enzyme thromboxane A2 synthase. This inhibition prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2). The reduction in TXA2 levels leads to decreased platelet aggregation and vasoconstriction. Furthermore, the unutilized PGH2 is redirected towards the synthesis of prostacyclin (PGI2) by endothelial cells, a potent vasodilator and inhibitor of platelet aggregation. This dual action contributes to the overall anti-platelet and antithrombotic effects of Ozagrel sodium.

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for evaluating the inhibitory effect of this compound on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid.

1. Materials and Reagents

-

This compound

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen

-

Arachidonic Acid

-

-

Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

-

3.2% Sodium Citrate (B86180) anticoagulant

-

Saline solution (0.9% NaCl)

-

Bovine Serum Albumin (BSA)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents

-

Light Transmission Aggregometer

-

Centrifuge

-

Pipettes and tips

-

Cuvettes for aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-